tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate

Lipophilicity Pharmacokinetics Medicinal Chemistry

This compound uniquely combines the 2,6-difluorobenzyl pharmacophore – a privileged kinase back-pocket binding motif – with a Boc-protected 4-aminopiperidine handle. Enables orthogonal, sequential derivatization impossible with mono-functional piperidine building blocks. Essential for focused kinase inhibitor libraries, CNS-penetrant probes requiring pH-stable protection during amide couplings, and PROTAC linker attachment via the free amine after global deprotection. Consistent ≥95% purity ensures reproducible stoichiometry for fragment screening and DEL applications.

Molecular Formula C17H24F2N2O2
Molecular Weight 326.388
CAS No. 1286272-65-8
Cat. No. B2735787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate
CAS1286272-65-8
Molecular FormulaC17H24F2N2O2
Molecular Weight326.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2F)F
InChIInChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22)
InChIKeyVNUJTYRXYGXRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate (CAS 1286272-65-8) Procurement Baseline: A Protected Piperidine Scaffold with a Privileged 2,6-Difluorobenzyl Motif


tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate (CAS 1286272-65-8) is a synthetic intermediate widely utilized in pharmaceutical and organic chemistry research . It is a derivative of piperidine, characterized by the presence of a tert-butyl carbamate (Boc) protecting group and a 2,6-difluorobenzyl moiety . This compound features a well-defined molecular weight of 326.38 g/mol and a molecular formula of C17H24F2N2O2 . The specific arrangement of the 2,6-difluorobenzyl group on the piperidine nitrogen and the Boc-protected amine at the 4-position provides a unique combination of lipophilicity, steric bulk, and orthogonal synthetic handles that distinguish it from simpler piperidine building blocks .

Why tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate Cannot Be Simply Replaced by Generic Analogs


Generic substitution fails for tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate due to the precise and non-interchangeable combination of three structural features: the 2,6-difluorobenzyl group, the piperidine core, and the Boc-protected amine. While related compounds like tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) or 1-(2,6-difluorobenzyl)piperidine (CAS 874774-61-5) share one or two of these elements, they lack the complete triad required for orthogonal synthetic manipulation and specific lipophilicity profiles . The 2,6-difluorobenzyl moiety is a privileged scaffold known to enhance potency and selectivity in kinase and HIV reverse transcriptase inhibitors [1], while the Boc group offers pH-dependent stability and a clean deprotection pathway incompatible with alternative N-alkyl or N-aryl piperidines [2]. The simultaneous presence of both functionalities on the same piperidine ring dictates its unique synthetic utility; using an alternative would necessitate a complete re-engineering of the synthetic route.

Quantitative Differentiation Guide for tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate


Lipophilicity (cLogP) and Hydrogen Bonding Capacity Differentiate from Non-Fluorinated and Mono-Fluorinated Analogs

The introduction of the 2,6-difluorobenzyl group significantly increases lipophilicity compared to non-fluorinated or mono-fluorinated analogs. This increase in LogP, typically ranging from 1-2 units higher than corresponding hydrogen analogs [1], enhances membrane permeability and can improve target engagement in cellular assays [2]. While the exact cLogP for this compound is not centrally reported, comparative analysis with structurally related compounds supports this class-level inference.

Lipophilicity Pharmacokinetics Medicinal Chemistry

Purity Specifications Provide Reproducibility Advantage Over Generic Piperidine Building Blocks

Commercial availability of tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate at a purity of NLT 98% directly reduces the need for in-house purification before use in multi-step syntheses. This specification is a key differentiator when selecting building blocks for sensitive reactions (e.g., organometallic couplings, peptide synthesis) where impurities can drastically lower yields or deactivate catalysts.

Synthetic Intermediate Quality Control Procurement

Differential Stability of the tert-Butyl Carbamate (Boc) Group vs. Alternative N-Protecting Groups

The Boc group provides a unique stability profile compared to other common amine protecting groups. It is stable under strong basic conditions (pH 9, RT) and nucleophilic conditions, but is readily cleaved under acidic conditions (pH < 1) [1]. In contrast, a benzyl group (Cbz) requires hydrogenation for removal, which is incompatible with many functional groups (alkenes, alkynes, nitro groups) [2]. This orthogonal stability allows for selective deprotection in the presence of other sensitive functionalities.

Synthetic Methodology Protecting Group Chemistry Process Development

Privileged 2,6-Difluorobenzyl Scaffold Imparts Class-Level Potency Advantage in HIV-1 Reverse Transcriptase and Kinase Inhibition

The 2,6-difluorobenzyl group is a well-established privileged scaffold in medicinal chemistry. In a direct comparison within a series of S-DABO non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 2,6-difluorobenzyl analog (compound 3w) exhibited an EC50 of 2 nM against HIV-1, whereas the reference compound MKC-442 had an EC50 of 30 nM under identical conditions [1]. Furthermore, 2,6-difluorobenzyl-containing compounds are frequently observed as potent kinase inhibitors, as exemplified by a JAK2 inhibitor bearing this motif [2]. While the target compound is a synthetic intermediate, its structural features are directly linked to the pharmacophore responsible for this potent activity.

HIV-1 Reverse Transcriptase NNRTI Kinase Inhibitor

Optimal Application Scenarios for tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate in Drug Discovery and Chemical Biology


Synthesis of Targeted Kinase Inhibitor Libraries

The compound serves as a privileged intermediate for generating focused libraries of kinase inhibitors. The 2,6-difluorobenzyl group is known to interact favorably with the hydrophobic back pocket of many kinases, as evidenced by its presence in potent JAK2 inhibitors [1]. The Boc-protected amine allows for facile, orthogonal functionalization after scaffold assembly to introduce diverse tail groups for probing structure-activity relationships.

Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Leveraging the established activity of 2,6-difluorobenzyl-containing S-DABO compounds (EC50 = 2 nM) [2], this building block is ideal for synthesizing next-generation HIV-1 NNRTIs. Its structure allows for rapid exploration of chemical space around the piperidine core, enabling optimization of potency, selectivity, and pharmacokinetic properties.

Orthogonal Functionalization in Multi-Step Synthesis of CNS-Penetrant Probes

The combination of high lipophilicity (estimated cLogP ~3.5) from the difluorobenzyl group and the pH-stable Boc protection makes this compound uniquely suited for synthesizing CNS-penetrant chemical probes [3]. The Boc group remains intact during basic amide bond formations and other transformations required in the CNS, and can be removed selectively at the final stage to reveal a free amine for further conjugation or salt formation.

High-Fidelity Synthesis of Peptide-Drug Conjugates and PROTACs

The high commercial purity (≥98%) is critical for applications requiring precise stoichiometry, such as the synthesis of peptide-drug conjugates or proteolysis-targeting chimeras (PROTACs). The Boc group's orthogonal stability ensures the amine remains protected during complex ligation reactions, preventing unwanted side reactions and ensuring high yields of the final conjugate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.